molecular formula C10H12N2O B1386511 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile CAS No. 1039834-76-8

3-(((2-Hydroxyethyl)amino)methyl)benzonitrile

Cat. No. B1386511
M. Wt: 176.21 g/mol
InChI Key: LTMOWOKFCBPFKA-UHFFFAOYSA-N
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Description

“3-(((2-Hydroxyethyl)amino)methyl)benzonitrile” is a chemical compound with the formula C11H14N2O and a molecular weight of 190.24 . It is available in a pale-yellow to yellow-brown sticky oil to semi-solid or liquid form .


Molecular Structure Analysis

The molecular structure of “3-(((2-Hydroxyethyl)amino)methyl)benzonitrile” is represented by the SMILES notation: CN(CCO)CC1=CC(=CC=C1)C#N . This indicates that the compound contains a benzonitrile group attached to a hydroxyethylamino group.


Chemical Reactions Analysis

While specific chemical reactions involving “3-(((2-Hydroxyethyl)amino)methyl)benzonitrile” are not available, benzonitrile, a related compound, is known to react with amines to afford N-substituted benzamides after hydrolysis .

properties

IUPAC Name

3-[(2-hydroxyethylamino)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-7-9-2-1-3-10(6-9)8-12-4-5-13/h1-3,6,12-13H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMOWOKFCBPFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(((2-Hydroxyethyl)amino)methyl)benzonitrile

Synthesis routes and methods I

Procedure details

To a stirred solution of ethanolamine (2.32 g, 0.0381 mol) in toluene (100 mL), was added 3-cyanobenzaldehyde (5 g, 0.0381 mol) under N2 and refluxed at 140° C. After complete distilling out of toluene, the reaction mass was cooled to RT and dissolved in dry methanol (100 mL). To this solution was added in portions sodium borohydride (2.17 g, 0.0571 mol) at 0° C. The reaction mass was evaporated under pressure, washed with water (100 mL), extracted in DCM (100 mL), dried using sodium sulphate and concentrated under reduced pressure. The obtained crude was purified using column chromatography on silica and chloroform/methanol as eluent to afford the title compound as a white solid. 1H NMR (DMSO-d6, 400 MHz) δ 7.76 (s, 1H), 7.65-7.69 (m, 2H), 7.49-7.52 (m, 1H), 4.45-4.48 (m, 1H), 3.74 (s, 2H), 3.42-3.46 (m, 2H), 2.51-2.54 (m, 2H).
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-(Bromomethyl)benzonitrile (20.0 g, 0.125 mol) was added portion wise into a mixture of ethanolamine (11.4 g, 0.19 mol) and sodium bicarbonate (21.0 g, 0.25 mol) in ACN (200 mL) at 0° C. The resulting mixture was stirred for 4 hours. The reaction mixture was concentrated under vacuum. The residue was taken up with water and extracted with DCM (200 mL). The organic layer was dried over sodium sulfate and evaporated under reduced pressure. The residue was purified by chromatography to afford the title compound as white solid (9.8 g, 54%). 1H NMR (DMSO-d6, 400 MHz) δ 7.76 (s, 1H), 7.67 (m, 2H), 7.51 (m, 1H), 4.47 (brs, 1H), 3.74 (s, 2H), 3.44 (m, 2H), 2.51 (m, 2H), 2.12 (brs, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(((2-Hydroxyethyl)amino)methyl)benzonitrile

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